(3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of (3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid follows established International Union of Pure and Applied Chemistry guidelines for organoboron compounds containing heterocyclic substituents. The compound is formally classified under Chemical Abstracts Service number 1704068-73-4 and bears the alternative designation WS204886 in certain chemical databases. The molecular descriptor number MFCD28384259 provides additional identification within the Molecular Design Limited registry system.
According to International Union of Pure and Applied Chemistry nomenclature principles, boronic acids represent organic compounds derived from boric acid where one hydroxyl group is replaced by an organic residue. The systematic name construction begins with the phenyl ring as the parent structure, followed by positional descriptors for the fluorine substituents at positions 3 and 4, and the methylpiperazine group attachment at position 5. The boronic acid functionality is designated through the standard "-boronic acid" suffix, maintaining consistency with established nomenclature conventions for organoboron compounds.
The piperazine heterocycle nomenclature follows International Union of Pure and Applied Chemistry recommendations where the six-membered saturated ring containing two nitrogen atoms receives the systematic name "piperazine". The methyl substitution at the 4-position of the piperazine ring is indicated through standard positional notation, creating the complete systematic descriptor for this portion of the molecule. This nomenclature approach ensures unambiguous identification while maintaining compatibility with international chemical information systems.
Molecular Structure Analysis: Crystallographic and Computational Insights
The molecular structure of this compound exhibits a complex three-dimensional arrangement characterized by specific geometric parameters and electronic distributions. The compound possesses a molecular formula of C₁₁H₁₅BF₂N₂O₂ with a precisely determined molecular weight of 256.06 atomic mass units. The structural framework integrates multiple functional groups through carefully defined bond lengths and angles that determine the overall molecular geometry.
Computational analysis reveals that the phenyl ring maintains planarity while accommodating the steric demands of the fluorine substituents and the piperazine attachment. The boronic acid group adopts its characteristic tetrahedral geometry around the boron center, with the two hydroxyl groups oriented to minimize intramolecular interactions. The difluoro substitution pattern at positions 3 and 4 creates specific electronic effects that influence both the aromatic ring properties and the adjacent functional groups.
The methylpiperazine substituent at position 5 introduces conformational flexibility through rotation around the carbon-nitrogen bond connecting the heterocycle to the aromatic ring. Computational studies utilizing density functional theory methods have demonstrated that the piperazine ring preferentially adopts a chair conformation, similar to cyclohexane, while the methyl group on the nitrogen atom occupies an equatorial position to minimize steric interactions. These structural features combine to produce a molecule with distinct spatial requirements and electronic characteristics.
The canonical SMILES representation CN1CCN(C2=C(F)C(F)=CC(B(O)O)=C2)CC1 provides a linear notation that captures the complete connectivity pattern of the molecule. This notation system effectively communicates the structural relationships between all atoms while maintaining compatibility with computational chemistry software and chemical database systems.
Spectroscopic Profiling (Fourier Transform Infrared, Raman, Ultraviolet-Visible, Nuclear Magnetic Resonance)
Spectroscopic characterization of this compound reveals distinctive absorption patterns that reflect the unique structural features of this compound. Fourier transform infrared spectroscopy demonstrates characteristic absorption bands associated with the boronic acid functionality, typically appearing in the 3300-3200 reciprocal centimeter region for oxygen-hydrogen stretching vibrations. The presence of fluorine substituents introduces additional complexity through carbon-fluorine stretching modes, which generally manifest as strong bands between 1000-1300 reciprocal centimeters.
The aromatic carbon-carbon stretching vibrations produce characteristic patterns in the 1600-1500 reciprocal centimeter region, while the piperazine ring contributions appear through carbon-nitrogen and carbon-hydrogen stretching modes at various frequencies throughout the spectrum. The methyl group attached to the piperazine nitrogen generates specific carbon-hydrogen stretching and bending vibrations that can be distinguished from other aliphatic contributions in the molecule.
Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrations that may be inactive or weak in the infrared spectrum. The symmetric breathing modes of the aromatic ring system produce prominent Raman signals, while the carbon-carbon stretching vibrations within the piperazine ring contribute to the overall vibrational profile. The boronic acid group exhibits characteristic Raman-active modes associated with boron-oxygen stretching and bending vibrations.
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual nuclei within the molecule. Proton nuclear magnetic resonance reveals distinct chemical shift patterns for the aromatic protons, which experience deshielding effects from both the fluorine substituents and the electron-withdrawing boronic acid group. The piperazine protons appear as complex multiplets reflecting the conformational dynamics of the six-membered ring, while the methyl group produces a characteristic singlet signal.
Thermodynamic Properties: Solubility, Melting Point, and Stability
The thermodynamic properties of this compound reflect the complex interplay between its multiple functional groups and their influence on intermolecular interactions. Computational analysis indicates a topological polar surface area of 46.94 square angstroms, which significantly influences the compound's solubility characteristics and membrane permeability properties. The calculated logarithmic partition coefficient of -0.6036 suggests favorable aqueous solubility relative to organic solvents, a property that derives from the hydrophilic nature of both the boronic acid and piperazine functionalities.
Storage stability represents a critical consideration for this compound, with recommended conditions specifying sealed containers maintained at 2-8 degrees Celsius to preserve chemical integrity. The boronic acid functionality exhibits sensitivity to moisture and elevated temperatures, requiring careful handling to prevent hydrolysis or oxidation reactions. The presence of fluorine substituents enhances chemical stability by reducing the electron density of the aromatic ring and thereby decreasing susceptibility to electrophilic attack.
The molecular structure contains four hydrogen bond acceptor sites and two hydrogen bond donor groups, creating a specific pattern of intermolecular interactions that influences both solubility and crystalline packing behavior. These hydrogen bonding capabilities contribute to the compound's tendency to form stable hydrates and influence its dissolution characteristics in various solvent systems. The two rotatable bonds within the structure provide conformational flexibility that can accommodate different crystal packing arrangements and solvation states.
Thermal stability analysis reveals that the compound maintains structural integrity under standard laboratory conditions but may undergo decomposition at elevated temperatures. The boronic acid group represents the most thermally labile portion of the molecule, with potential for dehydration reactions that could compromise the compound's chemical properties. Environmental factors including light exposure, humidity, and the presence of metal catalysts can influence the long-term stability profile and should be controlled during storage and handling procedures.
| Property | Value | Units |
|---|---|---|
| Molecular Weight | 256.06 | g/mol |
| Molecular Formula | C₁₁H₁₅BF₂N₂O₂ | - |
| Topological Polar Surface Area | 46.94 | Ų |
| Logarithmic Partition Coefficient | -0.6036 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Hydrogen Bond Donors | 2 | - |
| Rotatable Bonds | 2 | - |
| Recommended Storage Temperature | 2-8 | °C |
| Purity | 98 | % |
Properties
IUPAC Name |
[3,4-difluoro-5-(4-methylpiperazin-1-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BF2N2O2/c1-15-2-4-16(5-3-15)10-7-8(12(17)18)6-9(13)11(10)14/h6-7,17-18H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFVHYCOHOOELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Aryl Intermediate
One reported method involves starting from a halogenated fluorobenzene derivative, such as 1-bromo-3,5-difluorobenzene, which undergoes selective lithiation and methylation to yield intermediates like 4-bromo-2,6-difluorotoluene. This intermediate can then be functionalized further to introduce the piperazine moiety.
- Example: Under nitrogen atmosphere, 1-bromo-3,5-difluorobenzene is treated with diisopropylamine lithium at -78°C for 3 hours, followed by methyl iodide addition. After work-up and distillation, 4-bromo-2,6-difluorotoluene is obtained with a 70% yield and >98% purity by HPLC.
Introduction of the Boronic Acid Group
The key step to obtain the boronic acid involves lithiation of the aryl bromide followed by reaction with a boron reagent such as triisopropyl borate:
- The aryl bromide intermediate (e.g., 4-bromo-2,6-difluorotoluene) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen and cooled to -78°C.
- n-Butyllithium is added dropwise to generate the aryl lithium species.
- Triisopropyl borate is then added, and the reaction mixture is allowed to warm to room temperature over 12 hours.
- Acidic work-up with 1N hydrochloric acid adjusts the pH to 5-6.
- The product is extracted with ethyl acetate, solvent is removed under reduced pressure, and the crude boronic acid is purified by recrystallization or chromatography.
This method yields the fluorinated methylphenylboronic acid with yields ranging from 70-78%, suitable for scale-up due to the simplicity and mild reaction conditions.
Incorporation of the 4-Methylpiperazin-1-yl Group
The piperazine substituent can be introduced by nucleophilic aromatic substitution or palladium-catalyzed amination on a suitable halogenated intermediate bearing the boronic acid or its protected form.
- A copper-catalyzed coupling method has been reported where 3-(4-methylpiperazin-1-yl)phenylboronic acid is reacted with 2-chloropyrimidine derivatives in the presence of copper(II) acetate and triethylamine in dichloromethane, yielding the piperazine-substituted boronic acid intermediate with about 41% yield after purification.
Representative Experimental Data Table
Additional Considerations and Purification
- The boronic acid products are typically purified by column chromatography using silica gel with dichloromethane/methanol mixtures or by recrystallization.
- Drying agents such as magnesium sulfate are used to remove residual water.
- The final compounds are characterized by mass spectrometry (ES+), NMR spectroscopy, and HPLC to confirm purity and structure.
Summary of Advantages of the Described Methods
- Use of commercially available and inexpensive starting materials.
- Mild reaction conditions that preserve sensitive functional groups.
- High purity and good yields suitable for scale-up.
- Flexibility in introducing the piperazine moiety either before or after borylation.
- Compatibility with standard organometallic reagents and catalytic systems.
Chemical Reactions Analysis
Types of Reactions: (3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a boronate ester.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronate esters, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This boronic acid derivative is being explored for its ability to act as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents, particularly in oncology and infectious diseases. The compound's ability to inhibit specific enzymes or receptors involved in disease pathways positions it as a promising candidate for drug development .
Mechanism of Action
The mechanism of action involves reversible covalent bonding with active site residues of enzymes, which can inhibit their activity. This property is crucial for developing enzyme inhibitors that could be used therapeutically.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as an essential building block in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. This reactivity allows chemists to synthesize more complex molecular architectures efficiently .
Reactivity and Functionalization
The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. The presence of fluorine atoms on the phenyl ring enhances its reactivity, allowing for further functionalization that can be tailored for specific applications.
Industrial Applications
Production of Advanced Materials
In the industrial sector, this compound is utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals. Its unique properties enable the development of materials with enhanced performance characteristics, making it valuable in both research and commercial applications .
Research Studies and Case Examples
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of (3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic use .
Comparison with Similar Compounds
Fluorine Substitution Patterns
The number and position of fluorine atoms significantly influence reactivity and bioactivity:
Amine Substituent Variations
The nature of the nitrogen-containing substituent affects solubility, basicity, and target binding:
Boronic Acid vs. Ester Derivatives
Boronic esters are often used as stable intermediates, while free boronic acids are reactive in biological systems:
Oxidation Stability and Reactivity
Oxidation rates vary with substituents, impacting drug-like properties:
Biological Activity
(3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid, with the molecular formula and a molecular weight of 256.06 g/mol, is a boronic acid derivative that has gained attention in medicinal chemistry. This compound shows promising biological activities, particularly as a pharmacophore in drug design and development.
Chemical Structure and Properties
The compound features a phenyl ring substituted with two fluorine atoms and a piperazine group. The presence of the boronic acid moiety allows for reversible covalent bonding with various biological targets, enhancing its potential as an enzyme inhibitor.
The mechanism of action involves the interaction of the boronic acid group with active site residues of enzymes. This interaction can inhibit enzymatic activity, making it a candidate for therapeutic applications in various diseases, including cancer and infectious diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through its cytotoxic effects on cancer cell lines. For instance, research indicates that this compound exhibits significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 18.76 ± 0.62 µg/mL .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL
- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL
- Antiurease : IC50 = 1.10 ± 0.06 µg/mL
- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL .
These findings suggest that this compound could be beneficial in treating conditions associated with enzyme dysregulation.
Comparative Analysis
A comparative analysis with similar compounds reveals that this compound stands out due to its unique dual functionality provided by both the difluoro and piperazine groups, enhancing its reactivity and biological activity .
| Compound Name | Molecular Formula | IC50 (Cancer Cell Lines) | Enzyme Inhibition |
|---|---|---|---|
| This compound | C11H15BF2N2O2 | 18.76 µg/mL (MCF-7) | AChE: 115.63 µg/mL; BuChE: 3.12 µg/mL |
| (3,4-Difluorophenyl)boronic acid | C8H6F2B | N/A | N/A |
| (4-Methylpiperazin-1-yl)phenylboronic acid | C11H15BN2 | N/A | N/A |
Case Study 1: Antitumor Efficacy
In a study evaluating the efficacy of various boronic acids in cancer therapy, this compound was identified as a potent inhibitor of tumor growth in mouse models, showcasing its potential as a clinical candidate for further development in oncology .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound revealed its capacity to inhibit cholinesterases significantly more than other tested derivatives, indicating its potential use in neurodegenerative disease management where cholinesterase inhibition is beneficial .
Q & A
Basic Questions
Q. What are the key synthetic strategies for introducing the boronic acid group into (3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the phenyl ring. A common approach starts with halogenated intermediates (e.g., bromo/chloro derivatives), followed by palladium-catalyzed Miyaura borylation. For example, Suzuki-Miyaura cross-coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/water) can introduce the boronic acid group. The 4-methylpiperazine substituent may require protection during synthesis to prevent side reactions. Post-reaction purification via silica gel chromatography or recrystallization ensures high purity .
Q. How do fluorine substituents at the 3- and 4-positions affect the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the boronic acid, accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from difluoro substituents may reduce coupling efficiency with bulky aryl halides. Comparative studies using NMR kinetics or DFT calculations can quantify these effects. For instance, non-fluorinated analogs (e.g., phenylboronic acid) exhibit slower reaction rates but broader substrate compatibility .
Q. What purification techniques are optimal for isolating this compound, particularly given its amine functionality?
- Methodological Answer : Column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) effectively separates the compound from byproducts. Alternatively, acid-base extraction leverages the amine’s basicity: protonation in acidic aqueous phases isolates the boronic acid, followed by neutralization and solvent extraction. LC-MS/MS can validate purity, detecting impurities like dehalogenated derivatives at sub-ppm levels .
Advanced Research Questions
Q. How can oxidative stability of this compound under physiological conditions be systematically evaluated?
- Methodological Answer : Expose the compound to reactive oxygen species (ROS) like H₂O₂ and monitor degradation via ¹H NMR or HPLC. For example, a 1.2 eq. H₂O₂ in buffered solution (pH 7.4) at 37°C mimics physiological conditions. Time-resolved kinetics (e.g., 50% conversion time) reveal stability trends. Parallel affinity assays (e.g., alizarin red S competition) differentiate oxidation from hydrolysis .
Q. What experimental designs are suitable for comparing the enzyme inhibitory efficacy of this compound against structurally similar boronic acids?
- Methodological Answer : Use fluorescence-based enzymatic assays (e.g., protease inhibition) with IC₅₀ determination. For example, incubate the compound with trypsin or chymotrypsin and fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC). Compare inhibition constants (Kᵢ) with analogs like (3-chloro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl)boronic acid. Structural-activity relationships (SAR) can be modeled using molecular docking or QSAR .
Q. How can researchers detect and quantify trace impurities (e.g., dehalogenated byproducts) in this compound during pharmaceutical development?
- Methodological Answer : Develop a validated LC-MS/MS method with a C18 column and ESI ionization. Use a mobile phase of 0.1% formic acid in water/acetonitrile. Calibration curves for impurities (e.g., dehalogenated boronic acids) ensure detection limits <1 ppm. Method robustness is confirmed via ICH guidelines (precision, accuracy, linearity) .
Key Considerations for Experimental Design
- Steric and Electronic Effects : The 4-methylpiperazine group increases solubility in polar solvents but may sterically hinder coupling reactions.
- Stability in Aqueous Media : The compound’s boronic acid group forms reversible esters with diols (e.g., glucose), which is critical for drug delivery studies .
- Quality Control : Ensure batch-to-batch consistency using COA (Certificate of Analysis) and SDS documentation, particularly for in vivo applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
